2-Fluoro-3-methoxybenzonitrile
Overview
Description
2-Fluoro-3-methoxybenzonitrile is an organic compound with the empirical formula C8H6FNO . It has a molecular weight of 151.14 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3-methoxybenzonitrile include a molecular weight of 151.14 and a density of 1.2±0.1 g/cm3 . The boiling point is 227.2±25.0 °C at 760 mmHg .Scientific Research Applications
1. Arylation of Fluorinated Benzonitriles
2-Fluoro-3-methoxybenzonitrile is used in the arylation of fluorobenzonitriles. The radical anion of 3-methoxybenzonitrile interacts with fluorinated substrates, acting as an ipso-C-nucleophile, which leads to the formation of 3'-methoxycyanobiphenyls. This new type of radical anion reactivity paves the way for the development of fluorinated cyanobisarenes based on aromatic nucleophilic substitution (Peshkov et al., 2019).
2. Structural and Electronic Properties Study
A study of the energetic and structural properties of various fluoro-benzonitriles, including 2-fluoro-benzonitrile, has been conducted. This research contributes to understanding their thermodynamic properties, electronic effects, and UV-vis spectroscopy, which are essential for evaluating their potential in various scientific applications (Ribeiro da Silva et al., 2012).
3. Synthesis of Anti-tumor Activities
2-Fluoro-3-methoxybenzonitrile derivatives have been synthesized and tested for their anti-tumor activities. These compounds have shown significant activities against cell proliferation, indicating their potential application in cancer research and treatment (Li, 2015).
4. Redox Active Species in Batteries
In the search for redox active materials for redox flow batteries, fluoro-methoxybenzonitriles, including compounds similar to 2-fluoro-3-methoxybenzonitrile, were identified as promising candidates. They exhibit desirable properties like a wide redox window and high solubility, which are crucial for increasing the energy density of these batteries (Moon & Han, 2016).
5. Synthesis of Novel Schiff Bases
2-Fluoro-3-methoxybenzonitrile derivatives have been utilized in synthesizing novel Schiff bases with antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).
6. PET Tracer Synthesis for mGluR5
3-Fluoro-5-(2-pyridinylethynyl)benzonitrile, a related compound to 2-fluoro-3-methoxybenzonitrile, is used as a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5). Its synthesis was adapted for clinical research, indicating its potential in neurological and pharmaceutical studies (Lim et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZXEJOKWAFGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443635 | |
Record name | 2-fluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxybenzonitrile | |
CAS RN |
198203-94-0 | |
Record name | 2-fluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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